2-(4-Chlorophenyl)-1,3-thiazinane
Description
Significance of Nitrogen-Sulfur Heterocycles in Chemical Biology and Medicinal Chemistry
Nitrogen-sulfur heterocycles are a fascinating and important class of organic compounds that have attracted considerable interest from researchers. openmedicinalchemistryjournal.com Their significance stems from their diverse structural heterogeneity and a wide spectrum of biomedical properties. openmedicinalchemistryjournal.comnih.gov The presence of both nitrogen and sulfur atoms within the heterocyclic ring imparts unique physicochemical characteristics, including distinct reactivity and the potential for various biological interactions, which differ significantly from their carbocyclic counterparts. openmedicinalchemistryjournal.comnih.gov These compounds are integral to numerous applications, finding use in the pharmaceutical, agrochemical, and materials industries. openmedicinalchemistryjournal.comnih.gov In medicinal chemistry, nitrogen-sulfur heterocycles are recognized as crucial pharmacophores, forming the core structure of many bioactive molecules with a broad range of therapeutic applications, including antimicrobial, antiviral, and antitumor agents. openmedicinalchemistryjournal.commdpi.com
Overview of the 1,3-Thiazinane (B8806883) Scaffold and its Research Relevance
The 1,3-thiazinane ring is a six-membered saturated heterocycle containing a nitrogen and a sulfur atom at positions 1 and 3, respectively. This scaffold is of considerable importance in medicinal chemistry. naturalspublishing.comderpharmachemica.com Notably, the 3,6-dihydro-2H-1,3-thiazine framework is a key structural component of cephalosporin (B10832234) antibiotics. naturalspublishing.comderpharmachemica.com Beyond this well-known application, 1,3-thiazinane derivatives have been investigated for a multitude of pharmacological activities, including sedative, muscle relaxant, and anti-inflammatory properties. naturalspublishing.comresearchgate.netnih.gov The versatility of the 1,3-thiazinane core allows for the synthesis of a wide array of derivatives with diverse biological functions, making it a highly relevant and continuously explored scaffold in drug discovery and development. researchgate.netnih.gov
Isomeric Forms and Conformational Considerations of 1,3-Thiazinanes
Like other six-membered rings, 1,3-thiazinanes can exist in various isomeric forms and adopt different conformations. The specific arrangement of substituents on the ring can lead to stereoisomers, including enantiomers and diastereomers.
Research Trajectory and Focus on 2-(4-Chlorophenyl)-1,3-thiazinane Derivatives
Specific research on derivatives of this compound has explored their potential in various therapeutic areas. For instance, studies have investigated 3-alkyl-2-aryl-1,3-thiazinan-4-ones, where the 2-aryl group can be a 4-chlorophenyl moiety, for their activity as selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov Further modifications, such as the oxidation of the sulfur atom to a sulfone (1,1-dioxide), as seen in 2-(4-Chlorophenyl)-3-methyl-1,3-thiazinan-4-one 1,1-dioxide, have also been synthesized and characterized. sigmaaldrich.com This indicates a research trajectory aimed at systematically exploring the structure-activity relationships of this class of compounds by modifying both the 1,3-thiazinane core and its substituents to optimize for specific biological targets.
Structure
2D Structure
3D Structure
Properties
CAS No. |
3592-68-5 |
|---|---|
Molecular Formula |
C10H12ClNS |
Molecular Weight |
213.73 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1,3-thiazinane |
InChI |
InChI=1S/C10H12ClNS/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5,10,12H,1,6-7H2 |
InChI Key |
QTUGKOYWNCJYIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(SC1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1,3 Thiazinane Systems
Strategies for the Synthesis of the 2-(4-Chlorophenyl)-1,3-thiazinane Core
The construction of the this compound nucleus can be achieved through several synthetic routes, each with its own advantages in terms of efficiency, and control over the final molecular architecture. These methods range from one-pot multi-component reactions to more traditional stepwise protocols.
Multi-component Reactions and Cyclocondensation Approaches
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single synthetic operation. nih.govmdpi.com The synthesis of 1,3-thiazinane (B8806883) derivatives often involves the condensation of an aldehyde, an amine or ammonia (B1221849) source, and a sulfur-containing component. Specifically, for the this compound core, 4-chlorobenzaldehyde (B46862) serves as a key precursor. chemicalbook.com
One prominent cyclocondensation approach involves the reaction of a suitable amino-thiol with 4-chlorobenzaldehyde. This reaction proceeds via the initial formation of a Schiff base (imine) between the aldehyde and the amino group, followed by an intramolecular cyclization through the nucleophilic attack of the thiol group onto the imine carbon.
Another versatile MCR is the Biginelli reaction, which, although primarily used for the synthesis of dihydropyrimidinones, has been adapted for the synthesis of related heterocyclic systems, including those containing the 1,3-thiazinane moiety. mdpi.com Furthermore, novel MCRs leading to the formation of 3,6-dihydro-2H-1,3-thiazine-2-thiones have been reported, starting from in situ-generated 1-azadienes and carbon disulfide. nih.govnih.gov While not directly yielding this compound, these thione derivatives serve as versatile intermediates that can be further modified. nih.govresearchgate.net
A one-pot, three-component cyclocondensation reaction between a quinoline (B57606) hydrazide, a substituted benzaldehyde (B42025) (such as 4-chlorobenzaldehyde), and 3-mercaptopropionic acid has been utilized to synthesize 3-hydroxy-N-(4-oxo-2-phenyl-1,3-thiazinan-3-yl)quinoline-2-carboxamide derivatives. nih.gov
Table 1: Examples of Multi-component Reactions for 1,3-Thiazinane Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |
| 1-Azadiene (in situ) | Carbon Disulfide | 3,6-Dihydro-2H-1,3-thiazine-2-thione | nih.gov | |
| Isocyanide | Dialkyl acetylenedicarboxylate | 2-Amino-4H-1,3-thiazin-4-one | Dihydropyrimido-thiazine-dicarboxylate | mdpi.com |
| Quinoline hydrazide | 4-Chlorobenzaldehyde | 3-Mercaptopropionic acid | 2-(4-Chlorophenyl)-1,3-thiazinan-4-one derivative | nih.gov |
| 4-Chlorobenzaldehyde | Malononitrile | 1,3-Thiazolidinedione | 2,3-Dihydrothiophene derivative | researchgate.net |
This table is for illustrative purposes and may not be exhaustive.
Conventional Solution-Phase Synthetic Protocols
Conventional solution-phase synthesis provides a robust and well-established platform for the preparation of 2-(4-chlorophenyl)-1,3-thiazinanes. These methods often involve a stepwise approach, allowing for the isolation and purification of intermediates, which can be advantageous for ensuring the purity of the final product.
A common strategy involves the reaction of 3-mercaptopropylamine with 4-chlorobenzaldehyde. This reaction typically proceeds in a suitable solvent and may be catalyzed by an acid or a base. The initial product is often the corresponding thiazolidine, which can then be ring-expanded to the 1,3-thiazinane under specific conditions.
Alternatively, the reaction between N-substituted thioureas and α,β-unsaturated acids or their derivatives can lead to the formation of 2-imino-1,3-thiazinan-4-ones. nih.gov For instance, the reaction of acryloyl chloride with N-substituted thioureas has been shown to yield hydrochlorides of 3-substituted-1,3-thiazinan-4-ones. nih.gov
Advanced Synthetic Techniques (e.g., Microwave-Assisted Synthesis)
To enhance reaction rates, improve yields, and promote greener chemical processes, advanced synthetic techniques such as microwave-assisted synthesis have been employed. clockss.orgnih.gov Microwave irradiation can significantly shorten reaction times compared to conventional heating methods. clockss.orgnih.gov
Microwave-assisted one-pot three-component syntheses have been developed for various heterocyclic compounds, including thiazole (B1198619) and pyridazine (B1198779) derivatives. nih.govorganic-chemistry.orgclockss.org These methodologies often utilize eco-friendly catalysts and solvents. nih.gov For example, the synthesis of 1,3,5-triazinane-2-thiones has been efficiently achieved under microwave irradiation using solid supports like acidic alumina (B75360) or montmorillonite (B579905) K-10 clay. clockss.org While not a direct synthesis of this compound, these methods highlight the potential of microwave assistance in the synthesis of related sulfur- and nitrogen-containing heterocycles. clockss.orgnih.gov
Regioselective Synthesis and Stereochemical Control
The regioselective synthesis of 1,3-thiazinanes is crucial for controlling the position of substituents on the heterocyclic ring. In the context of this compound, the primary regiochemical challenge is to ensure the formation of the 1,3-isomer over other possibilities like the 1,2- or 1,4-thiazinanes. The choice of starting materials, such as 3-mercaptopropylamine, inherently directs the formation of the 1,3-thiazinane ring.
Furthermore, rhodium-catalyzed carbonylation of N-alkylisothiazolidines has been shown to produce tetrahydro-2H-1,3-thiazin-2-ones with high regioselectivity. nih.gov While this specific example does not involve a 2-(4-chlorophenyl) substituent, it demonstrates a sophisticated method for controlling the regiochemistry of the thiazinane ring system.
Stereochemical control is another important aspect, particularly when chiral centers are present in the molecule. The synthesis of this compound can lead to the formation of stereoisomers if the ring is appropriately substituted. For example, the synthesis of N-aryl-substituted thiomorpholine-3,5-diones has resulted in stable diastereomers at room temperature. researchgate.net The dynamic stereochemistry of these compounds can be studied using techniques like variable-temperature NMR. researchgate.net
Derivatization and Structural Diversification of the 1,3-Thiazinane Ring
Once the core this compound structure is in hand, further derivatization can be carried out to create a library of analogues with diverse properties. This structural diversification is key to exploring the structure-activity relationships of this class of compounds.
Introduction of Substituents at Varying Ring Positions
Substituents can be introduced at various positions on the 1,3-thiazinane ring, including the nitrogen atom (position 3) and the carbon atoms of the ring.
The nitrogen atom of the 1,3-thiazinane ring is a common site for derivatization. Alkylation, acylation, or sulfonylation of the ring nitrogen can be readily achieved using appropriate electrophiles. For instance, various alkyl and aryl groups have been introduced on the nitrogen of the 1,3-thiazinane ring to study their effect on biological activity. saudijournals.com
Substitution at the carbon atoms of the ring can be more challenging and often requires the use of pre-functionalized starting materials or specific activation methods. For example, the synthesis of 4-oxo-1,3-thiazinane derivatives allows for further modifications at the C-5 and C-6 positions. nih.gov Additionally, multicomponent reactions can be designed to incorporate substituents at various positions from the outset of the synthesis. nih.govvu.nl
Functional Group Interconversions and Modifications of the Aryl Moiety
The this compound scaffold serves as a versatile template for a variety of functional group interconversions, particularly concerning the aryl substituent. These modifications are crucial for developing derivatives with tailored electronic and steric properties, which can influence their biological activity and chemical reactivity.
One common transformation involves the nucleophilic aromatic substitution of the chlorine atom on the phenyl ring. While direct displacement is challenging, it can be facilitated by the presence of activating groups on the ring or through the use of metal catalysts. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki coupling, can be employed to introduce new carbon-nitrogen or carbon-carbon bonds, respectively. These reactions would allow for the synthesis of a diverse library of analogs with varying substituents at the 4-position of the phenyl ring.
Furthermore, the inherent reactivity of the 1,3-thiazinane ring can be exploited. The nitrogen atom of the thiazinane ring can undergo N-alkylation or N-acylation, introducing a range of substituents that can modulate the compound's properties. semanticscholar.org For example, reaction with alkyl halides in the presence of a base would yield N-alkylated derivatives, while treatment with acyl chlorides or anhydrides would produce N-acylated compounds. ub.edu
Oxidation of the sulfur atom in the thiazinane ring presents another avenue for functionalization. Treatment with oxidizing agents like hydrogen peroxide or a peroxy acid can lead to the formation of the corresponding sulfoxide (B87167) or sulfone. sigmaaldrich.com These oxidized derivatives exhibit altered polarity and hydrogen bonding capabilities, which can significantly impact their physicochemical and biological profiles.
Synthesis of Fused and Spiro-Thiazinane Systems
The 1,3-thiazinane framework, including the 2-(4-chlorophenyl) substituted variant, is a valuable building block for the construction of more complex molecular architectures such as fused and spirocyclic systems. These structures are of significant interest in medicinal chemistry due to their rigid conformations and potential for novel biological activities.
Fused Systems:
The synthesis of fused thiazinane systems often involves intramolecular cyclization reactions. For instance, a 1,3-thiazinane derivative bearing a suitable functional group on the N-substituent or at the C5 or C6 position can undergo ring closure to form a bicyclic or polycyclic system. One strategy involves the reaction of 2-amino-4H-1,3-thiazin-4-one derivatives with isocyanides and dialkyl acetylenedicarboxylates in a one-pot, three-component reaction to yield pyrimido[2,1-b] rsc.orgresearchgate.netthiazine derivatives. mdpi.com Another approach involves the alkenation of triazole-based compounds followed by a regiospecific reaction with iodine to produce fused halogenated (1,2,4)triazole(3,4-b)(1,3)thiazine compounds. nih.gov
Multicomponent reactions (MCRs) also provide an efficient route to fused thiazinane systems. For example, a three-component reaction between aldehydes, 2-morpholinoethanamine, and 3-mercaptopropionic acid can be used to synthesize N-morpholinoethane-1,3-thiazinan-4-ones. nih.gov
Spiro Systems:
The construction of spiro-thiazinane systems involves the creation of a spirocyclic junction where two rings share a single atom. A common method for synthesizing spiro compounds is through [3+2] cycloaddition reactions. For instance, nitrilimines, generated in situ from hydrazonyl chlorides, can react with carbon disulfide in a double 1,3-dipolar cycloaddition to produce spiro[4.4]thiadiazole derivatives. nih.gov
Another approach involves the intramolecular cyclization of appropriately substituted precursors. For example, a fluorination-induced intramolecular cyclization of N-(2-(cyclohex-1-en-1-yl)ethyl)benzothioamide using a cationic fluorinating agent like Selectfluor can yield fluoro-substituted spiro-1,3-thiazine derivatives. rsc.org Microwave-assisted synthesis has also been employed for the one-pot, environmentally friendly production of fluorinated spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-diones. rsc.org
Reaction Mechanisms and Kinetic Studies in 1,3-Thiazinane Synthesis
The synthesis of the 1,3-thiazinane ring system can proceed through various reaction mechanisms, largely dependent on the chosen synthetic route and starting materials.
A prevalent method for constructing the 1,3-thiazinane core is through the condensation of a 1,3-aminothiol with an aldehyde or ketone. The synthesis of this compound hydrochloride, for example, typically involves the reaction of p-chlorobenzaldehyde with a suitable thiazinane precursor in the presence of an acid catalyst. ontosight.ai The mechanism of this acid-catalyzed reaction likely involves the initial protonation of the aldehyde carbonyl group, which enhances its electrophilicity. This is followed by a nucleophilic attack from the amino group of the 1,3-aminothiol, forming a hemiaminal intermediate. Subsequent intramolecular cyclization occurs via the attack of the thiol group on the hemiaminal carbon, leading to the formation of the tetrahydro-1,3-thiazinane ring after dehydration.
Multicomponent reactions (MCRs) offer an efficient pathway to substituted 1,3-thiazinanes. For example, the synthesis of 4-hydroxy-3,4-dihydro-2H-1,3-thiazine-2-thiones can be achieved through a three-component reaction. The proposed mechanism begins with the addition of a primary amine to carbon disulfide to form a dithiocarbamate. This intermediate then undergoes a substitution reaction with a β-chlorovinyl aldehyde, followed by a ring-closing nucleophilic attack of the nitrogen atom on the carbonyl group to yield the final product. rsc.org
Gold-catalyzed intramolecular hydrothiolation/cyclization of butynyl-derived thioureas represents a modern approach to 1,3-thiazine derivatives. acs.org The proposed mechanism involves the activation of the alkyne by the gold catalyst, followed by the intramolecular attack of the sulfur atom of the thiourea (B124793) moiety. This leads to the formation of the 1,3-thiazine ring. Interestingly, this method can lead to the isolation of different tautomers (1,3-thiazinane vs. 1,3-thiazine) depending on the reaction conditions and the physical state of the product. acs.org
The table below summarizes various synthetic approaches to 1,3-thiazinane systems.
| Product Type | Starting Materials | Key Reaction Type | Reference(s) |
| 4-Hydroxy-3,4-dihydro-2H-1,3-thiazine-2-thiones | β-chlorovinyl aldehydes, primary amines, carbon disulfide | Multicomponent reaction | rsc.org |
| 2-Imino-1,3-thiazinan-4-ones | Acryloyl chloride, thiourea/N-substituted thioureas | Cyclization of acyl thioureas | nih.gov |
| N-Morpholinoethane-1,3-thiazinan-4-ones | Aldehydes, 2-morpholinoethanamine, 3-mercaptopropionic acid | Three-component reaction | nih.gov |
| Pyrimido[2,1-b] rsc.orgresearchgate.netthiazine derivatives | 2-Amino-4H-1,3-thiazin-4-one, isocyanides, dialkyl acetylenedicarboxylates | One-pot, three-component reaction | mdpi.com |
| Fused triazole-thiazine systems | S-alkenyl derivatives of 5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol, iodine | Regiospecific intramolecular cyclization | nih.gov |
| Spiro[4.4]thiadiazole derivatives | Hydrazonyl chlorides, carbon disulfide | Double 1,3-dipolar cycloaddition | nih.gov |
| Fluoro-substituted spiro-1,3-thiazines | N-(2-(cyclohex-1-en-1-yl)ethyl)benzothioamide, Selectfluor | Fluorination-induced intramolecular cyclization | rsc.org |
| 1,3-Thiazine derivatives | Butynyl-derived thioureas | Gold-catalyzed hydrothiolation/cyclization | acs.org |
Computational and Theoretical Investigations
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical methods are instrumental in understanding the fundamental electronic properties of a molecule. For 2-(4-Chlorophenyl)-1,3-thiazinane, these studies have focused on its molecular geometry, electronic distribution, and the nature of its frontier orbitals, which are key to its reactivity.
| Property | Description |
| Optimized Geometry | The lowest energy arrangement of atoms in the molecule, providing theoretical bond lengths, bond angles, and dihedral angles. |
| Dipole Moment | A measure of the overall polarity of the molecule, arising from the distribution of electron density. |
| Mulliken Atomic Charges | A method for partitioning the total electron density among the atoms in a molecule, indicating partial positive and negative charges. |
No specific values for this compound were found in the search results.
Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a chemical species. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For derivatives of 1,3-thiazinane (B8806883), FMO analysis is a standard component of computational studies, helping to rationalize their observed chemical behavior. nih.gov
| Orbital | Description | Significance |
| HOMO | The highest energy molecular orbital that contains electrons. | Indicates the propensity to donate electrons (nucleophilicity). |
| LUMO | The lowest energy molecular orbital that is empty of electrons. | Indicates the propensity to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. |
Specific HOMO, LUMO, and energy gap values for this compound were not available in the provided search results.
Global Reactivity Descriptors:
| Descriptor | Formula | Description |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The power of an atom or group of atoms to attract electrons towards itself. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | A measure of the resistance to a change in electron distribution or charge transfer. |
| Chemical Softness (S) | 1/η | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |
| Electrophilicity Index (ω) | χ²/2η | A measure of the energy lowering of a system when it accepts electrons. |
Quantitative values for these descriptors for this compound are not detailed in the available literature.
Local Reactivity Descriptors (Fukui Functions):
Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. While the concept is widely applied in the computational study of heterocyclic compounds, specific Fukui function values for the atoms of this compound are not present in the search results.
Molecular Modeling and Simulation Approaches
Beyond the electronic structure, molecular modeling techniques are employed to simulate the behavior of this compound in a biological context, predicting its interactions with potential protein targets and assessing its conformational dynamics.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. This method is extensively used in drug discovery to screen for potential drug candidates. Studies on 1,3-thiazinane derivatives have utilized molecular docking to investigate their binding modes and affinities with various biological targets. For instance, derivatives have been docked into the active sites of enzymes to predict their inhibitory potential. researchgate.net The docking score, typically expressed in kcal/mol, provides an estimate of the binding affinity.
| Target Protein | Docking Score (kcal/mol) | Predicted Interactions |
| Not Specified in Literature | N/A | N/A |
Specific molecular docking studies and corresponding data for this compound against a particular target were not found in the search results.
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. These simulations can be used to assess the conformational stability of this compound and to study the dynamics of its binding to a protein target. By simulating the movements of atoms and molecules, MD can reveal how a ligand adapts its conformation within a binding site and the stability of the ligand-protein complex. While MD simulations are a powerful tool in computational drug design, specific studies detailing the conformational stability and binding dynamics of this compound are not available in the provided search results.
Ligand-Based and Structure-Based Pharmacophore Modeling
Pharmacophore modeling is a cornerstone of rational drug design, identifying the essential three-dimensional arrangement of chemical features necessary for biological activity. This modeling can be approached from two main standpoints: ligand-based and structure-based.
Ligand-Based Pharmacophore Modeling: This method is employed when the three-dimensional structure of the biological target is unknown. It involves analyzing a set of active molecules to derive a common pharmacophore model that encapsulates their shared chemical features responsible for their activity. For a series of compounds including 1,3-thiazinane derivatives, a model might include features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.
Structure-Based Pharmacophore Modeling: When the crystal structure of the target protein is available, this method allows for a more precise understanding of the key interaction points between a ligand and its receptor. By analyzing the binding site, a pharmacophore model can be developed that highlights the crucial interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that a ligand must satisfy to bind effectively. For instance, studies on related heterocyclic compounds often identify key amino acid residues in the active site that are critical for binding.
While specific pharmacophore models for this compound are not detailed in the available literature, the general methodology would involve identifying the key structural motifs—the chlorophenyl group as a hydrophobic and aromatic feature, and the nitrogen and sulfur atoms in the thiazinane ring as potential hydrogen bond acceptors or donors.
In Silico Prediction of Drug-like Characteristics and Molecular Complexity
Drug-like Characteristics: A key aspect of this evaluation is assessing compliance with established guidelines like Lipinski's Rule of Five. These rules provide a framework for evaluating the oral bioavailability of a compound based on its physicochemical properties. The parameters typically include molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. While specific in silico studies for this compound are not present in the searched literature, such analyses are standard for novel synthetic compounds. For example, similar thiazole (B1198619) derivatives have undergone in silico analysis to predict their molecular properties as part of their evaluation for potential biological activity.
Molecular Complexity: This parameter relates to the intricacy of a molecule's structure, which can influence its synthetic accessibility and its specificity towards a biological target. Compounds with moderate complexity are often preferred. The molecular structure of this compound, featuring a heterocyclic thiazinane ring fused with a substituted aromatic ring, presents a degree of complexity that is common in bioactive molecules. The presence of heteroatoms like sulfur and nitrogen adds to this complexity and provides potential points for metabolic transformation.
The table below summarizes key computational data for related compounds, illustrating the type of information generated in such studies.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Note |
| 4-(4-Chlorophenyl)-1,3-thiazole | C9H6ClNS | 195.66 | A related thiazole derivative. |
| 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one | C17H12ClN3OS | Not specified | A more complex fused heterocyclic system containing the 4-chlorophenyl moiety. |
| 4-[2-(4-Chlorophenyl)phenyl]-1,3-thiazole | C15H10ClNS | Not specified | A thiazole with a biphenyl-like structure. |
| 2H-1,3-Thiazine, tetrahydro-2-(p-chlorophenyl)-, hydrochloride | C11H13Cl2N2S | ~283.21 | The hydrochloride salt of a closely related thiazinane. |
| 3-[1-(4-Chlorophenyl)ethyl]-1,3-thiazinane-2-thione | C12H14ClNS2 | 271.81 | A structurally similar thiazinane derivative whose crystal structure has been studied. |
Based on a thorough review of scientific literature, there is no available preclinical research data for the specific chemical compound This compound corresponding to the requested biological activities. Searches for this exact compound did not yield any results regarding its effects on enzyme inhibition, receptor binding, cellular signaling pathways, or its antimicrobial properties.
Therefore, it is not possible to provide an article that adheres to the specified outline and focuses solely on the biological activity and mechanistic insights of "this compound". The information required to populate the requested sections and data tables does not appear to be present in the public domain.
Biological Activity and Mechanistic Insights Pre Clinical Research Focus
Assessment of Antitumor and Anticancer Activity in Cell-Based Assays
Pre-clinical research has highlighted the potential of 1,3-thiazinane (B8806883) derivatives as a promising scaffold for the development of new anticancer agents. The antitumor activity of these compounds is often attributed to their ability to interfere with various cellular processes in cancer cells.
Derivatives of 2-aryl-1,3-thiazinane have been the subject of investigations into their cytotoxic effects against a range of human cancer cell lines. For instance, a series of 2-(substituted)amino-1,3-thiazole derivatives were synthesized and evaluated for their cytotoxic activity. One of the most promising compounds, Ethyl β-(4-methoxyphenyl)-β-[4-(p-chlorophenyl)-thiazole-2-ylamino]-α-cyano acrylate, which shares a 4-chlorophenyl moiety, demonstrated significant anti-proliferative activity against the Leukemia HL-60 cell line with an IC50 value of 1.3±0.29μM. researchgate.net This suggests that the 4-chlorophenyl substitution can be a key feature for anticancer activity in related heterocyclic systems.
In another study, novel 1,3,4-thiadiazine compounds were assessed for their anticancer effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. One derivative exhibited stronger cytotoxic activity compared to the standard drug Doxorubicin. researchgate.net Furthermore, research on 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-ones has shown their ability to inhibit the proliferation and viability of lung cancer A549, colon cancer HT-29, and glioma C6 cells in a concentration-dependent manner. researchgate.net Some of these derivatives were found to be non-toxic to normal skin fibroblasts, indicating a degree of selectivity for cancer cells. researchgate.net
The following interactive table summarizes the in vitro anticancer activity of selected 1,3-thiazine and related derivatives against various cancer cell lines.
Anti-Inflammatory and Antioxidant Activity Investigations
The 1,3-thiazinane scaffold has been explored for its potential anti-inflammatory and antioxidant properties. Inflammation is a key process in many diseases, and enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) are important targets for anti-inflammatory drugs.
Research into thiazole (B1198619) derivatives as dual COX-2 and 5-LOX inhibitors has shown promise. nih.gov For example, a diphenyl-amino thiazole compound exhibited high inhibitory activity against COX-2, comparable to the known drug etoricoxib. nih.gov While this is not a 1,3-thiazinane, it highlights the potential of related sulfur-nitrogen heterocycles in targeting inflammatory pathways. A series of 1,2,4-triazole-3-carboxylate derivatives, some with a 4-chlorophenyl substituent, were found to be selective COX-2 inhibitors with anti-inflammatory activity. researchgate.net
The antioxidant activity of 1,3-thiazinane derivatives has also been investigated, often using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A study on catechol hydrazinyl-thiazole derivatives demonstrated significant antioxidant potential, with IC50 values indicating potent radical scavenging activity. mdpi.com For instance, one such derivative showed an IC50 value 3.28-fold lower than trolox and 4.94-fold lower than ascorbic acid in the DPPH assay. mdpi.com
The following interactive table presents data on the anti-inflammatory and antioxidant activities of selected 1,3-thiazinane and related heterocyclic compounds.
Structure-Activity Relationship (SAR) Studies for 2-(4-Chlorophenyl)-1,3-thiazinane and its Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For this compound and its derivatives, the nature and position of substituents on both the phenyl ring and the thiazinane core significantly influence their biological potency and selectivity.
In the context of anticancer activity, the presence of a halogen atom, such as chlorine, on the phenyl ring has been shown to be beneficial. For example, in a series of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives, a compound with a 4-chlorophenyl group was identified as a potent 5-LOX inhibitor. nih.gov Similarly, in a study of 1,2,4-triazole derivatives, compounds bearing a fluoro group in the meta or para position of the phenyl ring exhibited significant COX-2 inhibitory activity. nih.gov The electron-withdrawing nature of halogens can influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets.
The substitution on the thiazinane ring also plays a critical role. For instance, in a series of 5-arylidene-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-ones, the introduction of different substituents at position 4 of the thiazole ring modulated the anti-inflammatory and COX/LOX inhibitory activities. nih.gov
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the anticancer activity of 1,3-thiazinane derivatives, several key pharmacophoric features have been proposed.
The 1,3,5-triazine (B166579) scaffold, which is related to the 1,3-thiazinane core, has been identified as a promising scaffold for the development of anticancer drugs. A pharmacophore model for 1,3,5-triazine-based EGFR inhibitors suggested the importance of two aromatic rings, one hydrogen bond acceptor, one hydrogen bond donor, and one hydrophobic feature for potent inhibitory activity. researchgate.net
The 2-aryl group, in this case, the 4-chlorophenyl group, is a crucial feature. The phenyl ring can engage in π-π stacking and hydrophobic interactions within the binding site of target proteins. The chlorine atom can form halogen bonds or act as a hydrophobic feature. The 1,3-thiazinane ring itself provides a three-dimensional scaffold that correctly positions the substituents for optimal interaction with the target. The nitrogen and sulfur atoms can act as hydrogen bond acceptors.
Investigation of Broader Biological Activities and Therapeutic Potential
Recent research has begun to explore the therapeutic potential of 1,3-thiazinane and related heterocyclic compounds in the context of neurodegenerative diseases. The inhibition of enzymes such as DNase I and 5-lipoxygenase (5-LOX) has emerged as a potential strategy for mitigating the neuroinflammatory and apoptotic processes implicated in these disorders.
While direct studies on this compound are limited, research on structurally related compounds provides valuable insights. For example, 5-lipoxygenase (5-LOX) is known to be involved in various central nervous system diseases, and its inhibition has been shown to reduce inflammation and neuronal apoptosis. nih.gov Studies on 1-aryl-2H,4H-tetrahydro-1,2,4-triazin-3-ones have identified these compounds as selective inhibitors of 5-LOX. This suggests that the broader class of nitrogen- and sulfur-containing six-membered heterocycles may have neuroprotective potential through the inhibition of the 5-LOX pathway.
The inhibition of Deoxyribonuclease I (DNase I) is another area of interest. Thiazolidinones, which share a similar heterocyclic core with thiazinanes, have been identified as novel DNase I inhibitors. nih.gov Certain synthesized thiazolidinones showed potent inhibition of bovine pancreatic DNase I, with some also being active against DNase I in rat liver homogenate. nih.gov Given the structural similarities, it is plausible that 1,3-thiazinane derivatives could also exhibit DNase I inhibitory activity, a hypothesis that warrants further investigation.
Antihypotensive Effects (in vivo models, non-human)
There is currently no publicly available scientific literature detailing in vivo studies on the antihypertensive effects of the specific chemical compound this compound in non-human models. While the broader class of 1,3-thiazine derivatives has been investigated for a variety of pharmacological activities, specific data regarding the blood pressure-lowering effects of this particular compound are absent from the reviewed literature.
Table 1: Summary of Pre-Clinical Antihypotensive Data for this compound
| In Vivo Model | Key Findings |
| Data Not Available | No studies reporting the antihypertensive effects of this compound in animal models were identified. |
Plant Growth Promoting Activity
There is no scientific evidence available in the public domain to suggest that this compound possesses plant growth-promoting activity. Research into the effects of various chemical compounds on plant growth is extensive; however, no studies have been identified that specifically investigate the application or impact of this compound on any aspect of plant development, such as seed germination, root elongation, or biomass increase.
Table 2: Summary of Plant Growth Promoting Activity for this compound
| Plant Species | Observed Effects |
| Data Not Available | No research has been published on the effects of this compound on plant growth. |
Future Directions and Translational Research Potential
Lead Compound Optimization of 2-(4-Chlorophenyl)-1,3-thiazinane Analogues
The process of lead optimization is a critical step in drug discovery, aiming to enhance the efficacy, selectivity, and pharmacokinetic properties of a promising compound. For this compound, future optimization efforts would logically focus on systematic modifications of its structure to establish a comprehensive structure-activity relationship (SAR).
SAR studies on related heterocyclic compounds, such as thiazolidin-4-ones, have shown that modifications at various positions can significantly impact biological activity. For instance, introducing bulky, lipophilic substituents or bioisosteric replacements on the aryl rings of thiazolidin-4-ones has been crucial for their anti-HIV-1 activity. nih.gov Similarly, for ketamine analogues, the position of substituents on the phenyl ring (2- and 3-substituted compounds being generally more active than 4-substituted ones) profoundly influences their anesthetic properties. mdpi.com
For this compound analogues, a systematic exploration of substituents on both the phenyl ring and the thiazinane core is warranted. Key modifications could include:
Aryl Ring Substitution: Varying the position and nature of the substituent on the phenyl ring. While the current lead has a chlorine atom at the para (4) position, exploring other halogens (F, Br, I), electron-donating groups (e.g., -OCH3, -CH3), and electron-withdrawing groups (e.g., -CF3, -NO2) at the ortho, meta, and para positions could modulate the electronic properties and binding interactions of the molecule. mdpi.com
Thiazinane Ring Modification: Introducing substituents at different positions of the 1,3-thiazinane (B8806883) ring could influence its conformation and metabolic stability. For example, methylation at the N-3 position, as seen in the related compound 2-(4-Chlorophenyl)-3-methyl-1,3-thiazinan-4-one 1,1-dioxide, is a potential modification to investigate. sigmaaldrich.com
Bioisosteric Replacement: Replacing the phenyl ring with other aromatic or heteroaromatic systems could lead to novel analogues with improved properties.
Computational modeling and quantitative structure-activity relationship (QSAR) studies can guide these optimization efforts. nih.gov By correlating structural features with biological activity, these models can predict the potency of new analogues, prioritizing the synthesis of the most promising candidates. nih.gov
Table 1: Potential Modifications for SAR Studies of this compound
| Modification Site | Type of Modification | Rationale |
|---|---|---|
| Phenyl Ring | Varying halogen substituent (F, Br, I) | Modulate lipophilicity and electronic interactions. |
| Introducing electron-donating groups (-OCH3, -CH3) | Alter electronic distribution and potential for hydrogen bonding. | |
| Introducing electron-withdrawing groups (-CF3, -NO2) | Influence binding affinity and metabolic stability. | |
| Positional Isomerism (ortho, meta, para) | Probe the steric and electronic requirements of the binding pocket. mdpi.com | |
| 1,3-Thiazinane Ring | N-3 substitution (e.g., alkyl, acyl groups) | Enhance stability and alter solubility. nih.govsigmaaldrich.com |
| C-4, C-5, C-6 substitution | Influence ring conformation and interaction with biological targets. |
| Scaffold | Bioisosteric replacement (e.g., thiophene, pyridine) | Explore alternative pharmacophoric scaffolds. |
Development of Novel 1,3-Thiazinane Scaffolds with Enhanced Biological Profiles
Beyond simple analogue synthesis, the development of entirely new scaffolds based on the 1,3-thiazinane core holds significant promise. The versatility of this heterocyclic system allows for its incorporation into more complex molecular architectures, potentially leading to compounds with enhanced biological profiles, improved pharmacokinetics, or novel mechanisms of action. pharmacophorejournal.combenthamdirect.com
Several synthetic strategies can be employed to create novel 1,3-thiazinane scaffolds. A common and effective method involves the cyclocondensation of chalcones with thiourea (B124793) or its derivatives. derpharmachemica.comactascientific.com This approach allows for significant diversity, as the chalcone (B49325) precursors can be readily synthesized from a wide variety of aldehydes and ketones. Another strategy involves the reaction of β-propiolactone with thioureas to yield 2-imino-1,3-thiazinan-4-ones. nih.gov More modern catalytic methods, such as gold-catalyzed cyclization of alkynyl thiourea derivatives, offer efficient and rapid access to a broad scope of 1,3-thiazinane derivatives under mild conditions. acs.org
Future research could focus on creating hybrid molecules that fuse the this compound motif with other biologically active heterocycles. For instance, combining the thiazinane ring with moieties like 1,3,5-triazine (B166579) or 1,3,4-thiadiazole (B1197879) could result in compounds with synergistic or novel therapeutic effects. peerj.comresearchgate.net The synthesis of 1,3-thiazine-2,4-diones has been shown to yield compounds with selective antitumor activity against leukemia cells, suggesting another promising direction for scaffold modification. nih.gov
Table 2: Synthetic Strategies for Novel 1,3-Thiazinane Scaffolds
| Synthetic Method | Reactants | Product Type | Potential Advantages | Reference |
|---|---|---|---|---|
| Cyclocondensation | Chalcones + Thiourea | 2-Imino-1,3-thiazinanes | High diversity, readily available starting materials. | derpharmachemica.com |
| Ring Closure | Acryloyl Chloride + Thiourea | 2-Imino-1,3-thiazinan-4-ones | Access to functionalized thiazinone cores. | nih.gov |
| Gold-Catalyzed Cyclization | Butynyl Thiourea Derivatives | 1,3-Thiazines / 1,3-Thiazinanes | High yields, short reaction times, mild conditions. | acs.org |
Advanced Mechanistic Elucidation and Target Validation Studies
While the 1,3-thiazinane class is associated with a broad range of biological activities, the specific molecular targets and mechanisms of action for many derivatives, including this compound, remain to be fully elucidated. benthamdirect.comresearchgate.net Future research must prioritize identifying the precise proteins, enzymes, or receptors through which this compound exerts its effects.
Computational approaches, such as molecular docking, are powerful initial steps for generating hypotheses about potential biological targets. nih.govactascientific.com For example, docking studies have been used to investigate the binding of 1,3-thiazine derivatives to targets like influenza neuraminidase and cytochrome P450, suggesting potential antiviral and antifungal applications. nih.govresearchgate.net Similar in silico screening of this compound against a panel of known drug targets could reveal likely interaction partners.
Potential targets suggested by research on the broader 1,3-thiazine class include:
Influenza Neuraminidase: Some 1,3-thiazine derivatives show potent inhibitory activity against this viral enzyme, making it a key target for developing anti-influenza agents. nih.govresearchgate.net
Beta-Site APP-Cleaving Enzyme 1 (BACE1): Inhibition of BACE1 is a major therapeutic strategy for Alzheimer's disease, and certain dihydro-1,3-thiazine derivatives have been identified as BACE1 inhibitors. benthamdirect.comresearchgate.net
Microbial Enzymes: The antibacterial activity of some 1,3-thiazinanes suggests they may inhibit essential bacterial enzymes, such as glucosamine-6-P synthase. actascientific.com
Mycobacterium tuberculosis targets: Certain 1,3-thiazinane analogues have shown potent antimycobacterial activity, indicating they could be lead compounds for new antitubercular agents. nih.govnih.gov
Following computational predictions, target validation would require a suite of biochemical and cellular assays. These include enzyme inhibition assays, receptor binding assays, and cell-based functional assays to confirm the activity and determine the potency (e.g., IC₅₀ or EC₅₀ values) of the compound against the identified target.
Table 3: Potential Biological Targets for 1,3-Thiazinane Derivatives
| Potential Target | Therapeutic Area | Evidence/Rationale | References |
|---|---|---|---|
| Influenza Neuraminidase | Antiviral (Influenza) | Molecular docking and in vitro inhibition assays on related analogues. | nih.govresearchgate.net |
| BACE1 | Neurodegenerative (Alzheimer's) | Dihydro-1,3-thiazine derivatives identified as potent inhibitors. | benthamdirect.comresearchgate.net |
| Cytochrome P450 14-alpha-demethylase | Antifungal | Molecular docking studies suggest binding and potential inhibition. | researchgate.net |
| Bacterial Enzymes (e.g., Glucosamine-6-P Synthase) | Antibacterial | Molecular docking and in vitro antimicrobial activity. | actascientific.com |
Applications in Chemical Probe and Tool Compound Development
A well-characterized molecule with high potency and selectivity for a specific biological target can be an invaluable chemical probe. Such probes are essential tools for basic research, allowing scientists to investigate the physiological and pathological roles of a target protein within complex biological systems.
Should this compound or an optimized analogue prove to be a potent and selective modulator of a specific target (e.g., BACE1 or a particular microbial enzyme), it could be developed into a chemical probe. The development process would involve:
Demonstrating High Potency and Selectivity: Rigorous testing is required to show that the compound interacts strongly with the intended target at low concentrations and has minimal off-target effects.
Structural Modification for Probing: The lead compound may be modified to incorporate reporter tags, such as fluorescent dyes or biotin, to enable visualization and pull-down experiments. These modifications must be carefully designed to not interfere with the compound's binding to its target.
Use in Cellular and In Vivo Models: As a tool compound, the probe could be used to study the downstream effects of target inhibition or activation in cells and animal models, helping to validate the target's role in disease pathways and uncover new biology.
The development of a chemical probe from the this compound scaffold would not only advance the understanding of a specific biological target but could also pave the way for the development of new therapeutic agents based on its validated mechanism of action.
Q & A
Q. What are the established synthetic routes for 2-(4-chlorophenyl)-1,3-thiazinane, and what are the critical reaction parameters?
The compound can be synthesized via condensation reactions involving 4-chlorobenzaldehyde derivatives and sulfur-containing precursors. For example, 4-chlorobenzaldehyde reacts with methyl thioacetate to form intermediates like 4-(4-chlorophenyl)-1,3-dihydro-3-thioquinazol-2-one, which is then hydrogenated to yield the target compound . Key parameters include reaction temperature (e.g., reflux at 80°C), solvent choice (e.g., dichloromethane for purification), and catalyst selection for hydrogenation. Side reactions, such as oxidation of the thiazinane ring, must be monitored via TLC or HPLC.
Q. How is the crystal structure of this compound determined, and what structural insights are critical for its bioactivity?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, Gong et al. (2011) resolved the structure of a related thiazinane derivative, revealing a chair conformation for the 1,3-thiazinane ring and a dihedral angle of ~35° between the chlorophenyl group and the thiazinane plane . These structural features influence intermolecular interactions (e.g., C–H···Cl hydrogen bonds) and bioavailability . SHELX programs are commonly used for refinement, though challenges like twinning or weak diffraction require iterative adjustments to the refinement model .
Q. What spectroscopic methods are employed to characterize this compound?
- NMR : and NMR identify proton environments (e.g., aromatic protons at δ 7.2–7.4 ppm) and confirm substituent positions.
- FT-IR : Peaks at ~1600 cm (C=C aromatic) and ~650 cm (C–S stretching) validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 228.05) .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing this compound derivatives?
Yield optimization involves:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
- Catalyst Selection : Pd/C or Raney nickel improves hydrogenation efficiency .
- Temperature Control : Lowering reaction temperature during condensation steps reduces side-product formation. For example, Nayak et al. (2009) achieved 85% yield in a related thiazole synthesis by maintaining strict anhydrous conditions and using trifluoroacetic acid as a catalyst .
Q. How do electronic and steric effects of the 4-chlorophenyl group influence the compound’s biological activity?
The electron-withdrawing chlorine atom increases the electrophilicity of the thiazinane ring, enhancing interactions with biological targets (e.g., enzymes in insect nervous systems) . Steric effects from the chlorophenyl group’s orientation (observed via SC-XRD) may hinder or promote binding, depending on the target’s active site geometry. Computational studies (e.g., molecular docking) can model these interactions .
Q. What strategies resolve contradictions in crystallographic data for thiazinane derivatives?
Q. How does the thiazinane ring’s conformation affect its stability and reactivity?
The chair conformation minimizes steric strain, but puckering (e.g., half-chair) can occur under thermal stress. Stability studies (TGA/DSC) show decomposition temperatures (~200°C) correlate with conformational rigidity. Reactivity is influenced by ring strain: more strained conformations undergo nucleophilic attack faster .
Methodological Tables
Q. Table 1. Key Synthetic Routes for this compound Derivatives
| Method | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| Condensation/Hydrogenation | 4-Chlorobenzaldehyde + Methyl thioacetate | Reflux, H/Pd-C | 72% | |
| Cycloaddition | 4-Chlorophenyl isothiocyanate + Diene | 80°C, DCM | 65% |
Q. Table 2. Structural Parameters from SC-XRD Analysis
| Parameter | Value | Significance |
|---|---|---|
| Dihedral Angle (C–S–C) | 35.4° | Influences ring planarity |
| C–S Bond Length | 1.78 Å | Indicates partial double-bond character |
| Hydrogen Bond (C–H···Cl) | 3.12 Å | Stabilizes crystal packing |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
